molecular formula C6H5N5 B12974295 Pyrimido[5,4-c]pyridazin-8-amine

Pyrimido[5,4-c]pyridazin-8-amine

Cat. No.: B12974295
M. Wt: 147.14 g/mol
InChI Key: SYHKBYRKGDPOCW-UHFFFAOYSA-N
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Description

Pyrimido[5,4-c]pyridazin-8-amine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-c]pyridazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired fused ring system . The reaction conditions often include heating under reflux in a suitable solvent such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-c]pyridazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pyrimido[5,4-c]pyridazin-8-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of pyrimido[5,4-c]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-c]pyridazin-8-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

pyrimido[5,4-c]pyridazin-8-amine

InChI

InChI=1S/C6H5N5/c7-6-5-4(8-3-9-6)1-2-10-11-5/h1-3H,(H2,7,8,9)

InChI Key

SYHKBYRKGDPOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1N=CN=C2N

Origin of Product

United States

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